molecular formula C7H18Cl2N2 B2663666 dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride CAS No. 859027-26-2

dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride

Cat. No.: B2663666
CAS No.: 859027-26-2
M. Wt: 201.14
InChI Key: SCPPZSOWKKSVLO-KLXURFKVSA-N
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Description

Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is commonly used in various scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of (3S)-pyrrolidin-3-ylmethylamine with dimethylamine in the presence of an acid catalyst.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride is used in various scientific research fields, including:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: In studies related to enzyme inhibition and receptor binding.

  • Medicine: As a potential therapeutic agent in drug discovery and development.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include:

  • Enzyme Inhibition: Binding to and inhibiting specific enzymes.

  • Receptor Binding: Interacting with receptors to modulate biological processes.

  • Pathway Modulation: Affecting signaling pathways involved in various cellular functions.

Comparison with Similar Compounds

Dimethyl({[(3S)-pyrrolidin-3-yl]methyl})amine dihydrochloride is unique in its structure and properties compared to similar compounds such as:

  • N-methylpyrrolidine

  • N-ethylpyrrolidine

  • N-propylpyrrolidine

These compounds differ in their alkyl chain length and functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

N,N-dimethyl-1-[(3S)-pyrrolidin-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPPZSOWKKSVLO-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1CCNC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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